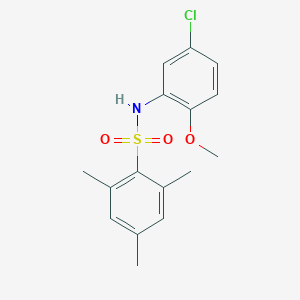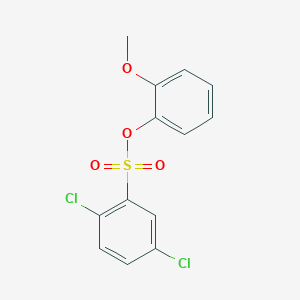
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is commonly referred to as MDPB and is synthesized using a multi-step process.
作用機序
MDPB works by binding to the regulatory domain of PKC, preventing its activation. This prevents the phosphorylation of certain proteins, which can lead to the prevention of cancer cell growth and the treatment of certain diseases.
生化学的および生理学的効果
Studies have shown that MDPB can inhibit the growth of cancer cells and prevent the development of tumors. It has also been shown to have anti-inflammatory effects and can reduce the severity of certain diseases.
実験室実験の利点と制限
MDPB has several advantages for use in lab experiments. It is a potent inhibitor of PKC and can be used to study the role of this protein in disease development. However, MDPB is not without limitations. It has a short half-life and can be difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research involving MDPB. One area of interest is the development of more potent inhibitors of PKC. Another area of interest is the study of the role of PKC in disease development and the identification of novel therapeutic targets. Additionally, the use of MDPB in combination with other drugs may have synergistic effects and could lead to the development of more effective treatments for certain diseases.
Conclusion:
In conclusion, MDPB is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is synthesized using a multi-step process and has been shown to inhibit the activity of PKC, prevent cancer cell growth, and reduce the severity of certain diseases. While MDPB has several advantages for use in lab experiments, it is not without limitations. Future research directions include the development of more potent inhibitors of PKC and the study of novel therapeutic targets.
合成法
The synthesis of MDPB involves multiple steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form MDPB.
科学的研究の応用
MDPB has been used in scientific research as a tool to modulate the activity of certain proteins. It has been shown to inhibit the activity of protein kinase C (PKC) and prevent the phosphorylation of certain proteins. This inhibition has been linked to the prevention of cancer cell growth and the treatment of certain diseases.
特性
CAS番号 |
88522-54-7 |
|---|---|
製品名 |
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate |
分子式 |
C13H10Cl2O4S |
分子量 |
333.2 g/mol |
IUPAC名 |
(2-methoxyphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-11-4-2-3-5-12(11)19-20(16,17)13-8-9(14)6-7-10(13)15/h2-8H,1H3 |
InChIキー |
QWQPQKWMHXOUEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



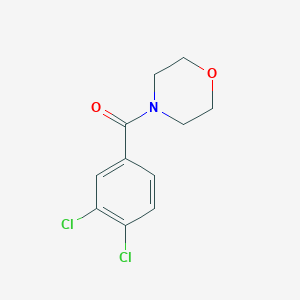
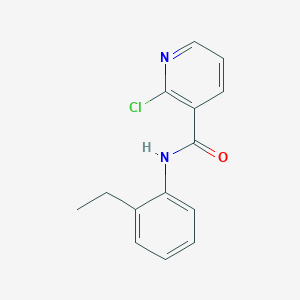
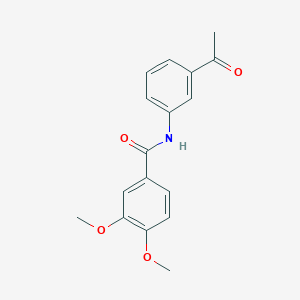
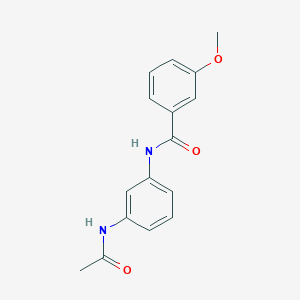
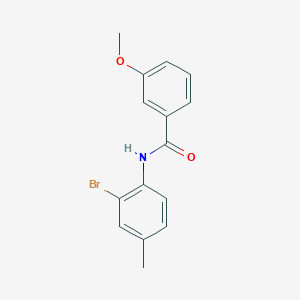
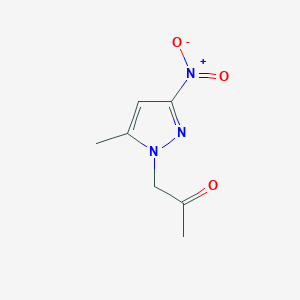
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
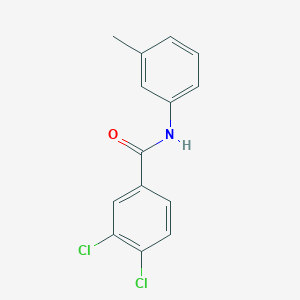
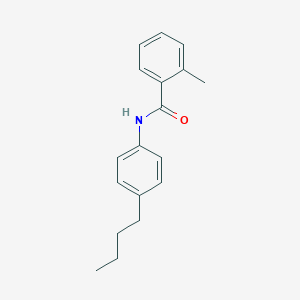
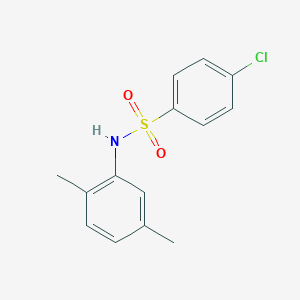
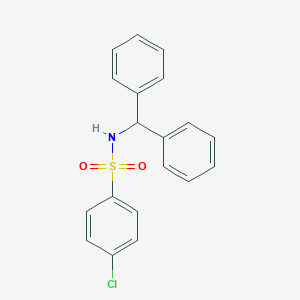
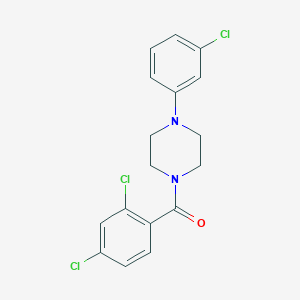
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
